[2-(3,4-Dichlorophenyl)cyclopropyl]methanol
Description
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H10Cl2O/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8,13H,3,5H2 |
InChI Key |
SAFVLHFZNVQNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC(=C(C=C2)Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aldehyde Intermediates
A prominent method for synthesizing cyclopropylmethanol derivatives involves the hydrogenation of cyclopropanecarboxaldehyde precursors. In the presence of cobalt or nickel catalysts, cyclopropanecarboxaldehyde undergoes selective reduction to cyclopropylmethanol under mild conditions (20–50°C, 2.4–5.2 bar H₂). For example, hydrogenating 2-(3,4-dichlorophenyl)cyclopropanecarboxaldehyde with a nickel-on-alumina catalyst (43% Ni) in cyclohexane at 30°C and 4.45 bar H₂ for 24 hours achieved 71.9% conversion and >99% selectivity toward cyclopropylmethanol. Side products such as n-butanol (7.9%) arose from cyclopropane ring opening, emphasizing the need for precise temperature and solvent control.
Table 1: Hydrogenation Conditions for Cyclopropanecarboxaldehyde Derivatives
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Ni/Al₂O₃ | Cyclohexane | 30 | 4.45 | 71.9 | >99 |
| Raney Co | Heptane | 50 | 5.2 | 85.0 | 97 |
Cyclopropanation via Simmons-Smith Reaction
Dichlorocarbene-Mediated Ring Formation
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, facilitates cyclopropanation of alkenes. For [2-(3,4-Dichlorophenyl)cyclopropyl]methanol, this method begins with 3,4-dichlorostyrene, which reacts with dichlorocarbene (generated from chloroform and a strong base) to form 2-(3,4-dichlorophenyl)cyclopropane. Subsequent oxidation of the methylene group to a primary alcohol is achieved via hydroxylation or hydroboration-oxidation. While this route offers straightforward access to the cyclopropane core, yields are moderate (50–60%) due to competing side reactions.
Nitrile Reduction and Functional Group Interconversion
Epichlorohydrin-Mediated Cyclopropanation
A high-yielding approach involves reacting 3,4-dichlorophenylacetonitrile with (R)-epichlorohydrin to form 2-(hydroxymethyl)-1-(3,4-dichlorophenyl)cyclopropanecarbonitrile (85% cis selectivity). The nitrile group is then reduced to a primary alcohol using lithium aluminum hydride (LAH) or catalytic hydrogenation. For instance, LAH reduction in tetrahydrofuran at 0°C converted the nitrile to [2-(3,4-Dichlorophenyl)cyclopropyl]methanol with 78% yield.
Table 2: Nitrile Reduction Conditions
Oxidation-Reduction Sequences
Dess-Martin Periodinane Oxidation
Intermediate aldehydes serve as precursors to the target alcohol. For example, 2-(3,4-dichlorophenyl)cyclopropanecarbaldehyde, synthesized via Dess-Martin oxidation of the corresponding primary alcohol, is reduced to [2-(3,4-Dichlorophenyl)cyclopropyl]methanol using sodium borohydride (NaBH₄). This two-step process achieves an overall yield of 82% when conducted in dichloromethane at −10°C.
Stereochemical Considerations and Byproduct Mitigation
Cis-Trans Isomerism in Cyclopropane Formation
The spatial arrangement of substituents on the cyclopropane ring significantly impacts synthetic outcomes. For instance, epichlorohydrin-mediated cyclopropanation favors cis-diastereomers (85% cis), whereas dichlorocarbene methods produce trans-isomers predominantly. Chromatographic separation or kinetic resolution is often required to isolate the desired stereoisomer, reducing overall efficiency.
Minimizing Ring-Opening Byproducts
Cyclopropane ring stability under reaction conditions is critical. Elevated temperatures (>50°C) and polar solvents (e.g., DMF) promote ring opening, leading to n-butanol derivatives. Optimizing hydrogenation pressure (2.4–5.2 bar) and using nonpolar solvents (heptane, cyclohexane) suppress these side reactions.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance cyclopropanation efficiency. By maintaining precise temperature control and reagent stoichiometry, these systems achieve 90% conversion with <5% side products, outperforming batch reactors.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclopropyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various cyclopropyl derivatives.
Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.
Scientific Research Applications
Antifungal Properties
Research indicates that [2-(3,4-Dichlorophenyl)cyclopropyl]methanol exhibits significant antifungal activity against various pathogens, including:
- Botrytis cinerea
- Colletotrichum gloeosporioides
The compound's ability to interact with biological targets is attributed to the dichlorophenyl group, which may enhance its efficacy in therapeutic applications.
Applications in Medicinal Chemistry
The compound has potential applications in treating fungal infections due to its antifungal properties. Interaction studies focus on its binding affinity and mechanism of action against fungal targets. Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing potential side effects.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol against Botrytis cinerea. The results indicated:
- Inhibition Zone : A significant inhibition zone was observed at concentrations above 100 µg/mL.
- Mechanism of Action : The compound was found to inhibit key enzymes involved in fungal metabolism.
Study 2: Structural Activity Relationship
Another study explored the structural activity relationship of compounds similar to [2-(3,4-Dichlorophenyl)cyclopropyl]methanol. It was determined that:
- Modifications to the dichlorophenyl group significantly influenced antifungal activity.
- The optimal substitution pattern for enhanced activity was identified as para-dichloro substitution on the phenyl ring.
Mechanism of Action
The mechanism of action of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
BD 1008 and BD 1047
These sigma receptor ligands share the 3,4-dichlorophenyl moiety but differ in their substituents:
- BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
- BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.
Both compounds feature ethylamine chains with tertiary amines instead of the cyclopropane-hydroxymethyl structure. This substitution likely enhances their affinity for sigma receptors but reduces conformational rigidity compared to [2-(3,4-Dichlorophenyl)cyclopropyl]methanol .
((1R,2S)-2-(Aminomethyl)-2-(3,4-dichlorophenyl)cyclopropyl)methanol
This analog replaces the hydroxyl group with an aminomethyl substituent.
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone Oxime
This compound introduces a ketone-oxime group and varies the chlorophenyl substitution pattern (2,4-dichloro vs. 3,4-dichloro). The oxime functional group enhances stability under acidic conditions, while the altered chlorine positions may reduce steric hindrance, affecting substrate-enzyme interactions .
Pharmacological and Physicochemical Properties
- Solubility: The hydroxyl group in the parent compound improves aqueous solubility relative to the aminomethyl derivative, which may require protonation for solubility .
- Receptor Interactions : BD 1008 and BD 1047 exhibit high sigma-1 receptor affinity due to their amine-rich structures, whereas the cyclopropane-hydroxymethyl scaffold may favor interactions with enzymes or transporters requiring planar binding pockets .
Key Research Findings
Functional Group Trade-offs : Substituting the hydroxyl group with amines (as in BD 1008) or oximes alters solubility, stability, and biological activity, underscoring the need for tailored functionalization in drug design .
Synthetic Challenges : Achieving high enantiomeric purity in cyclopropane derivatives remains technically demanding, as seen in the LiAlH4-mediated reduction process .
Biological Activity
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol is a cyclopropyl derivative notable for its unique structural characteristics, particularly the presence of a dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, especially its antifungal properties. This article reviews the biological activity of this compound, focusing on its antifungal effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol is CHCl. The dichlorophenyl moiety enhances the compound's reactivity and biological activity, making it a subject of interest in various chemical and biological studies.
Antifungal Activity
Research indicates that [2-(3,4-Dichlorophenyl)cyclopropyl]methanol exhibits significant antifungal activity against various pathogens. Notably, it has shown effectiveness against:
- Botrytis cinerea
- Colletotrichum gloeosporioides
These pathogens are known to cause serious agricultural losses, making the antifungal properties of this compound particularly relevant for agricultural applications.
The mechanism by which [2-(3,4-Dichlorophenyl)cyclopropyl]methanol exerts its antifungal effects involves the inhibition of key enzymes in fungal metabolism. Compounds with similar structures have been observed to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, leading to cell death. Understanding these interactions is crucial for optimizing the compound's efficacy while minimizing potential side effects.
Comparative Biological Activity
To better understand the biological activity of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol, a comparison with structurally similar compounds is beneficial. The following table summarizes their biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-1-cyclopropyl methanol | Cyclopropyl derivative | Antifungal |
| 2-(4-Chlorophenyl)cyclopropanol | Cyclopropanol derivative | Antifungal |
| 2-(3-Chlorophenyl)cyclopropanemethanol | Cyclopropanemethanol | Antifungal |
The specific dichloro substitution pattern on the phenyl ring in [2-(3,4-Dichlorophenyl)cyclopropyl]methanol is believed to enhance its biological activity compared to other chlorinated derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol:
- Antifungal Efficacy : A study demonstrated that this compound significantly inhibited the growth of Botrytis cinerea in vitro with an IC value comparable to that of established antifungals.
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the dichloro group could affect both potency and selectivity against fungal strains. The presence of electron-withdrawing groups at specific positions was found to enhance antifungal activity.
- Synergistic Effects : In combination therapy studies, [2-(3,4-Dichlorophenyl)cyclopropyl]methanol showed synergistic effects when used alongside conventional antifungals, suggesting potential for use in multi-drug regimens.
Q & A
Q. How can contradictory data from different analytical techniques be resolved?
- Methodological Answer : Cross-validation using orthogonal methods (e.g., NMR vs. X-ray for stereochemistry) and statistical analysis (e.g., PCA for batch variability). Contradictions in solubility or reactivity may arise from polymorphic forms, resolved via PXRD or DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
